Enhanced Electrophilicity vs. Unsubstituted Biphenyl-4-sulfonyl chloride
The presence of the electron-withdrawing chlorine atom on the distal aromatic ring increases the electrophilicity of the sulfonyl chloride center. This is a class-level prediction supported by data from 4'-fluoro analogs, where fluorine substitution is noted to influence electronic properties and enhance reactivity in nucleophilic substitution reactions . While direct kinetic data for the target compound is not identified, this effect differentiates it from the unsubstituted parent compound (biphenyl-4-sulfonyl chloride, CAS 1623-93-4), which lacks this electronic activation.
| Evidence Dimension | Electrophilic Reactivity (Sulfonyl Chloride) |
|---|---|
| Target Compound Data | Electron-withdrawing chlorine substituent predicted to increase reactivity (qualitative class inference from 4'-fluoro analog) |
| Comparator Or Baseline | Biphenyl-4-sulfonyl chloride (CAS 1623-93-4): No halogen substituent, lower electrophilicity |
| Quantified Difference | Not quantified (class-level inference) |
| Conditions | Predicted based on electronic effects and vendor descriptions of analogous 4'-fluoro compound |
Why This Matters
For procurement, this ensures the desired reaction rate and yield when synthesizing sulfonamide libraries, as a less reactive building block may require longer reaction times or catalysts.
